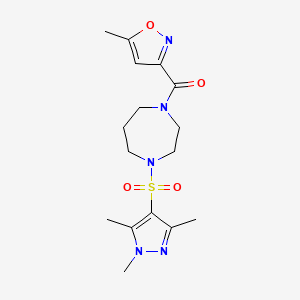
(5-methylisoxazol-3-yl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of chemicals that possess isoxazole and pyrazole rings, which are known for their diverse biological activities and potential applications in material science. The molecule's structure suggests it might exhibit unique chemical and physical properties, making it a subject of interest for various research studies.
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions starting from basic heterocyclic scaffolds. For example, Wang et al. (2015) described the synthesis of N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group, indicating a complex synthesis pathway that may involve steps such as sulfonylation, methanone introduction, and heterocyclic ring formation (Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds with similar complexity is typically characterized using techniques such as NMR, FT-IR, and X-ray crystallography. For instance, Cao et al. (2010) reported the synthesis and crystal structure of a complex molecule, providing insights into its triclinic space group and molecular dimensions (Cao et al., 2010).
Scientific Research Applications
Synthesis and Structural Studies
- A study by Wang et al. (2015) focused on the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives, including those with the sulfonyl group. The study provided insights into the structural aspects of these compounds through characterization techniques like NMR, FT-IR, and HRMS.
Biological Activities and Potential Applications
- Research by Kletskov et al. (2018) explored the biological activities of derivatives containing isoxazole and isothiazole moieties. The study observed a synergistic effect when these derivatives were used in combination with an antitumor drug, highlighting their potential in enhancing chemotherapy efficacy.
- Another study by Bawa et al. (2010) synthesized a compound structurally similar to the query and investigated its pharmacological properties, such as antimicrobial and anti-inflammatory activities.
Chemical Properties and Reactions
- The work of Dean et al. (1980) discussed the formation of adducts from quinones and diazoalkanes, providing insight into the chemical behavior and potential reactions of similar compounds.
- In Kumar and Namboothiri's (2011) research, the base-mediated synthesis of sulfonylpyrazoles was explored, contributing to the understanding of how different substituents impact the chemical reactivity of such compounds.
Potential for Drug Development
- Research by Hafez et al. (2016) synthesized novel pyrazole derivatives, including methanone compounds, and evaluated their antimicrobial and anticancer activities, indicating the potential of these compounds in drug development.
Molecular Docking and Anticancer Properties
- Radhika et al. (2020) conducted molecular docking studies on pyrazoline incorporated isoxazole derivatives, assessing their binding affinity and anticancer activity against breast cancer cell lines.
properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O4S/c1-11-10-14(18-25-11)16(22)20-6-5-7-21(9-8-20)26(23,24)15-12(2)17-19(4)13(15)3/h10H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZVEZNVPGLKNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCCN(CC2)S(=O)(=O)C3=C(N(N=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methylisoxazol-3-yl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B2488816.png)
![N-[Cyano(cyclohexyl)methyl]-1-(2-methylphenyl)pyrazole-4-carboxamide](/img/structure/B2488817.png)
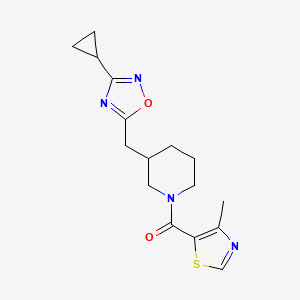

![2-(2,5-Dichlorothiophene-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2488821.png)
![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2488823.png)
![2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2488824.png)
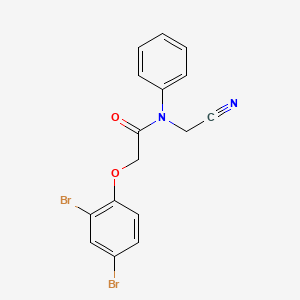
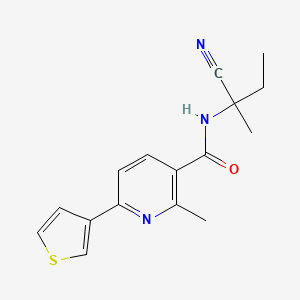
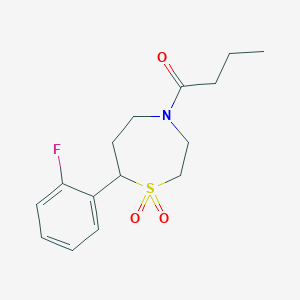
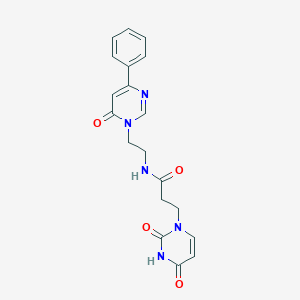
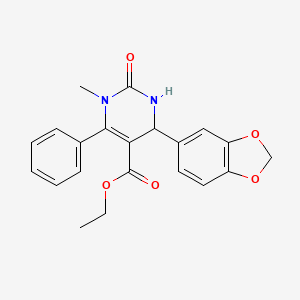
![2-{[(5-Chloro-2-methylphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione](/img/structure/B2488834.png)
![4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2488837.png)